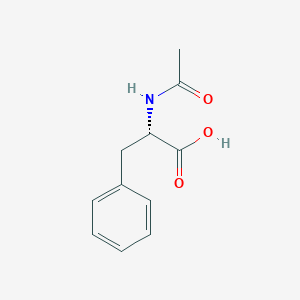

N-Acetyl-L-phenylalanine

説明

This compound has been reported in Daphnia pulex, Bombyx mori, and other organisms with data available.

N-Acetyl-D-phenylalanine is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to (DL)-isome

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Acetyl-L-phenylalanine from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Acetyl-L-phenylalanine, a key intermediate in the production of various pharmaceuticals, including the artificial sweetener Aspartame. The document details both established chemical and enzymatic synthesis routes from the precursor L-phenylalanine, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to facilitate understanding and replication in a research and development setting.

Introduction

This compound is a derivatized form of the essential amino acid L-phenylalanine, where the amino group is protected by an acetyl group. This modification is crucial in various synthetic applications to prevent unwanted side reactions at the amine terminus. The synthesis of this compound can be achieved through chemical methods, most commonly utilizing acetic anhydride, or through enzymatic catalysis, which offers high specificity and milder reaction conditions. This guide will explore both pathways in detail.

Chemical Synthesis Pathway: Acetylation with Acetic Anhydride

The most prevalent chemical method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride as the acetylating agent. This reaction is typically carried out in an acidic medium, which acts as a solvent and catalyst.

Reaction Mechanism

The chemical synthesis of this compound proceeds through the nucleophilic attack of the amino group of L-phenylalanine on one of the carbonyl carbons of acetic anhydride. The reaction is facilitated by a base, such as sodium hydroxide, which deprotonates the amino group, increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-acetylated product and an acetate leaving group.

Experimental Protocol

The following protocol is based on established laboratory procedures for the chemical synthesis of this compound.[1][2]

Materials:

-

L-Phenylalanine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Water (deionized)

-

Magnetic stirrer and stir bar

-

Three-necked flask

-

Peristaltic pump

-

Heating mantle or water bath

Procedure:

-

In a three-necked flask, dissolve L-phenylalanine (1.65 g, 0.01 mol) in 16.5 mL of 80% (w/w) aqueous acetic acid.[2]

-

Stir the mixture using a magnetic stirrer at room temperature until the L-phenylalanine is completely dissolved.[2]

-

Using a peristaltic pump, add approximately 3 mL of acetic anhydride to the solution continuously over a period of 40 minutes.[2]

-

Continue stirring the reaction mixture for a total of 2.5 hours at room temperature.[2]

-

Monitor the reaction progress using a suitable analytical method, such as NMR or HPLC, to confirm the consumption of L-phenylalanine and the formation of this compound.[1]

-

Upon completion, the product can be isolated by cooling the reaction mixture and inducing crystallization. The resulting crystals are then filtered, washed with cold water, and dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~94% | [1] |

| Optical Purity | >98% | [3] |

Enzymatic Synthesis Pathway: Phenylalanine N-acetyltransferase

The enzymatic synthesis of this compound offers a highly specific and environmentally benign alternative to chemical methods. This pathway utilizes the enzyme Phenylalanine N-acetyltransferase (EC 2.3.1.53), which catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-phenylalanine.[4][5]

Enzymatic Reaction

The core of the enzymatic pathway is the reaction catalyzed by Phenylalanine N-acetyltransferase, which is found in organisms such as Escherichia coli.[4][6]

Experimental Protocol (Hypothetical)

This protocol is a composite based on general procedures for enzymatic reactions involving N-acetyltransferases.

I. Enzyme Preparation (Purification of Phenylalanine N-acetyltransferase from E. coli):

-

Cultivate E. coli K12 cells known to express Phenylalanine N-acetyltransferase.[4]

-

Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer.

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Subject the cell-free extract to a series of purification steps, which may include ammonium sulfate precipitation, followed by column chromatography (e.g., ion exchange, gel filtration) to achieve a 160-fold purification of the enzyme.[4][6]

II. Enzymatic Reaction:

-

Prepare a reaction mixture containing a suitable buffer with a pH optimum of 8.[4][6]

-

Add L-phenylalanine and acetyl-CoA to the reaction buffer.

-

Initiate the reaction by adding the purified Phenylalanine N-acetyltransferase.

-

Incubate the reaction mixture at an optimal temperature (typically 25-37°C) with gentle agitation.

-

Monitor the reaction progress by measuring the decrease in substrates or the increase in product concentration over time.

III. Product Isolation and Purification:

-

Terminate the enzymatic reaction, for example, by heat inactivation of the enzyme or by adding a quenching agent.

-

Separate the this compound from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data

Quantitative data for the enzymatic synthesis is less commonly reported in a standardized format. The following table provides key parameters for the enzyme.

| Parameter | Value | Reference |

| Enzyme Source | Escherichia coli K12 | [4][6] |

| Enzyme Purification Fold | 160 | [4][6] |

| Optimal pH | 8.0 | [4][6] |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both the chemical and enzymatic synthesis of this compound.

Conclusion

Both chemical and enzymatic pathways offer viable routes for the synthesis of this compound from L-phenylalanine. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and environmental considerations. Chemical synthesis using acetic anhydride is a well-established and high-yielding method.[1] Enzymatic synthesis, while potentially requiring more complex initial setup for enzyme purification, provides high specificity and operates under milder, more sustainable conditions.[4][6] This guide provides the foundational technical details for researchers and professionals to explore and optimize these synthesis pathways for their specific needs.

References

- 1. Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Documents download module [ec.europa.eu]

- 3. Over-expression, purification, and characterization of recombinant human arylamine N-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-phenylalanine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine (Ac-L-Phe-OH) is a derivative of the essential amino acid L-phenylalanine, playing a role as a metabolite and finding applications in pharmaceutical and biotechnological research.[1][2] This technical guide provides an in-depth overview of its core physicochemical properties, supported by experimental methodologies and relevant biological context.

Core Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various experimental and physiological settings.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |

| Molecular Weight | 207.23 g/mol | [1] |

| Melting Point | 171-173 °C | [1][3] |

| Optical Rotation [α]22/D | +39° to +41° (c=1 in methanol) | [4] |

| pKa | 3.56 ± 0.10 (Predicted) | [2] |

| LogP | 0.93 | [1][3] |

| Water Solubility | 6450 mg/L @ 25 °C (estimated) | [3] |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2₁2₁2₁ | [5] |

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its handling, formulation, and application in experimental assays.

| Solvent | Solubility | References |

| Water | 6450 mg/L @ 25 °C (estimated) | [3] |

| Methanol | Soluble (almost transparent) | [2] |

| Ethanol | 20 mg/mL | [6] |

| Acetone | Soluble | [2] |

| Chloroform | 0.34 w% at 25°C (for the DL-isomer) | [2] |

| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL | [7] |

| Dimethylformamide (DMF) | ~16 mg/mL | [7] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~0.25 mg/ml | [7] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a versatile technique for assessing the purity and enantiomeric excess of this compound.[8]

Experimental Protocol: Chiral HPLC-UV [8]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Instrumentation and Conditions:

-

Column: A chiral stationary phase (CSP) is essential for separating the L- and D-enantiomers. Columns based on teicoplanin or cyclodextrin derivatives are commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., water with an acidic modifier like formic acid). An example is a 75:25 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.[9][10]

Experimental Protocol: ¹H-NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to an NMR tube.

-

-

Instrumentation and Data Acquisition:

Biological Context and Metabolic Pathway

This compound is a metabolite of L-phenylalanine.[3][11] In certain metabolic conditions, such as phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, elevated levels of this compound can be observed in urine.[3][6] It is formed through the action of phenylalanine N-acetyltransferase.[3][6]

Caption: Biosynthesis of this compound from L-Phenylalanine.

Role in Drug Development

The unique properties of this compound make it a subject of interest in drug development. Its structure can be incorporated into larger molecules to modify their properties. For instance, it has been used in the synthesis of compounds with potential anti-inflammatory activity.[12] Furthermore, as an amino acid derivative, it can be explored in prodrug strategies to enhance the transport and delivery of therapeutic agents.[13] The study of its racemization during chemical synthesis is crucial for producing enantiomerically pure pharmaceuticals.[12]

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of a new batch of this compound is outlined below.

Caption: Characterization workflow for this compound.

References

- 1. This compound | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2018-61-3 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 4. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 10. magritek.com [magritek.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-phenylalanine structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-L-phenylalanine

Abstract

This compound is the N-acetylated derivative of the essential amino acid L-phenylalanine.[1] This modification, where an acetyl group is attached to the alpha-amino group, alters its chemical properties and biological roles. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis.[2] This document provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally composed of a central alpha-carbon bonded to a hydrogen atom, a carboxyl group, a benzyl side chain, and an acetamido group. The presence of the acetyl group protects the amine, making it a useful intermediate in peptide synthesis.[2]

The standard identifiers and molecular properties are summarized below:

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid | [1][3][4] |

| CAS Number | 2018-61-3 | [2][5][6] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][5] |

| Molecular Weight | 207.23 g/mol | [1][2][7] |

| InChI Key | CBQJSKKFNMDLON-JTQLQIEISA-N | [1][6] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [1][8] |

graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for the atoms C_alpha [label="Cα", pos="0,0!"]; H_alpha [label="H", pos="-0.7,-0.5!"]; COOH_C [label="C", pos="1.2,0.5!"]; COOH_O1 [label="O", pos="1.8,0!"]; COOH_OH [label="OH", pos="1.5,1.3!"]; NH_N [label="N", pos="-0.5,1!"]; NH_H [label="H", pos="-0.2,1.7!"]; Ac_C1 [label="C", pos="-1.5,1.3!"]; Ac_O [label="O", pos="-1.8,2.1!"]; Ac_CH3 [label="CH₃", pos="-2.2,0.7!"]; Benzyl_C [label="CH₂", pos="0,-1.2!"]; Phenyl [label="C₆H₅", pos="0,-2.2!"];

// Edges to represent bonds C_alpha -- H_alpha; C_alpha -- COOH_C; C_alpha -- NH_N; C_alpha -- Benzyl_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH; NH_N -- NH_H; NH_N -- Ac_C1; Ac_C1 -- Ac_O [style=double]; Ac_C1 -- Ac_CH3; Benzyl_C -- Phenyl; }

Figure 1: 2D representation of this compound structure.

Stereochemistry

The stereochemistry of this compound is defined by the single chiral center at the alpha-carbon (Cα). This carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, a benzyl group, and an acetamido group.

-

Configuration : The "L" designation indicates that it belongs to the same relative configuration as L-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration at the Cα is (S).

-

Enantiomer : The corresponding enantiomer is N-Acetyl-D-phenylalanine, which has the (R) configuration.[1]

-

Optical Activity : As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a key parameter for its identification and purity assessment.[6]

Figure 2: Stereochemistry of this compound (CIP priorities shown).

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Appearance | White to off-white fine crystalline powder | [2][7] |

| Melting Point | 171-173 °C | [1][2][6] |

| Optical Rotation [α]²²/D | +39° to +41° (c=1 in methanol) | [4] |

| pKa | 3.56 ± 0.10 (Predicted) | [9] |

| Water Solubility | 6.45 g/L at 25 °C (estimated) | [3] |

| Solubility in Organic Solvents | Soluble in methanol, acetone, and ethanol (20 mg/mL).[2][9] Slightly soluble in PBS (pH 7.2) at 0.25 mg/mL.[5] Soluble in DMF (16 mg/mL) and DMSO (12 mg/mL).[5] | [2][5][9] |

Synthesis and Biological Formation

This compound can be synthesized chemically or is formed through biological pathways.

-

Chemical Synthesis : The most common laboratory synthesis involves the direct acetylation of L-phenylalanine using reagents like acetic anhydride in a suitable solvent system.

-

Biological Formation : In biological systems, it is a metabolite of L-phenylalanine.[5] It can be synthesized from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[3][7] This metabolite is found in organisms like E. coli and has been detected in human serum and brain tissue.[5][10] Elevated levels have been associated with conditions such as phenylketonuria (PKU), COVID-19, and Alzheimer's disease.[5][11]

Figure 3: Chemical synthesis and biological formation pathways.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To elucidate the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology :

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals (DMSO-d₆) :

-

~1.8 ppm (singlet, 3H, acetyl CH₃)

-

~2.8-3.1 ppm (multiplet, 2H, β-CH₂)

-

~4.4-4.5 ppm (multiplet, 1H, α-CH)

-

~7.2-7.3 ppm (multiplet, 5H, aromatic CH)

-

~8.2 ppm (doublet, 1H, amide NH)

-

~12.7 ppm (broad singlet, 1H, carboxylic acid OH)

-

-

Expected ¹³C NMR Signals (DMSO-d₆) :

-

~22 ppm (acetyl CH₃)

-

~37 ppm (β-CH₂)

-

~54 ppm (α-CH)

-

~126-130 ppm (aromatic carbons)

-

~138 ppm (quaternary aromatic carbon)

-

~169 ppm (acetyl C=O)

-

~173 ppm (carboxyl C=O)

-

-

Mass Spectrometry (MS)

-

Objective : To confirm the molecular weight and elemental composition.

-

Methodology :

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.

-

Analysis : Analyze in both positive and negative ion modes.

-

Expected Results :

-

Positive Mode : Look for the protonated molecule [M+H]⁺ at m/z 208.09.

-

Negative Mode : Look for the deprotonated molecule [M-H]⁻ at m/z 206.08.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₁₁H₁₃NO₃.

-

-

Optical Rotation Measurement

-

Objective : To confirm the stereochemical identity (L-form) and assess enantiomeric purity.

-

Methodology :

-

Instrument : Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Sample Preparation : Accurately prepare a solution of known concentration (e.g., c = 1 g/100 mL or 1%) in a specified solvent (typically methanol).[6]

-

Measurement : Measure the observed rotation (α) at a defined temperature (e.g., 22 °C) and path length (l).

-

Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

-

Expected Result : The specific rotation should fall within the range of +39° to +41°.[4] A significantly lower value may indicate the presence of the D-enantiomer or other impurities.

-

Melting Point Determination

-

Objective : To assess the purity of the compound.

-

Methodology :

-

Sample Preparation : Place a small amount of the dry, crystalline powder into a capillary tube.

-

Analysis : Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Observation : Record the temperature range from the first appearance of liquid to the complete melting of the solid.

-

Expected Result : A pure sample should exhibit a sharp melting range close to 171-173 °C.[2] A broad melting range typically indicates the presence of impurities.

-

References

- 1. This compound | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2018-61-3 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-アセチル-L-フェニルアラニン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound CAS#: 2018-61-3 [m.chemicalbook.com]

- 10. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

N-Acetyl-L-phenylalanine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (Ac-L-Phe), an acetylated derivative of the essential amino acid L-phenylalanine, has garnered significant interest across various scientific disciplines. From its early implications in metabolic disorders to its crucial role in unraveling the mechanisms of protein biosynthesis, Ac-L-Phe has proven to be a valuable molecule in biochemical and pharmaceutical research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its involvement in key biological pathways.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery and study of its parent amino acid, L-phenylalanine. L-phenylalanine was first isolated in 1879 by Schulze and Barbieri from yellow lupine seedlings.[1] Its chemical synthesis was achieved in 1882 by Erlenmeyer and Lipp.[1]

While the exact date and discoverer of the first chemical synthesis of this compound are not prominently documented in readily available historical records, its emergence in scientific literature coincides with the burgeoning field of amino acid chemistry and metabolism in the mid-20th century. Early research into inborn errors of metabolism, particularly phenylketonuria (PKU), brought N-acetylated amino acids to the forefront. In individuals with PKU, the inability to properly metabolize phenylalanine leads to its accumulation and conversion into various metabolites, including this compound, which is subsequently excreted in the urine.[2] This pathological observation spurred further investigation into the biochemical pathways involving N-acetylation of amino acids.

A pivotal moment in the scientific history of this compound came with the work on protein synthesis. In the 1960s, it was discovered that N-acetylated aminoacyl-tRNAs, such as N-acetylphenylalanyl-tRNA, could initiate the synthesis of polypeptide chains in in vitro systems.[3][4][5] This was a crucial finding that helped to elucidate the mechanism of translation initiation, particularly in bacterial systems, and established this compound as a key tool for molecular biologists.

Industrially, the development of enzymatic and chemical processes for the production of optically pure amino acid derivatives has been driven by the pharmaceutical and food industries. This compound is an important intermediate in the synthesis of various compounds, including the artificial sweetener aspartame.[2] Patents from the latter half of the 20th century describe various methods for the efficient production and resolution of N-acetylated phenylalanine derivatives.[6]

Physicochemical Properties

This compound is a white crystalline solid. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [7] |

| Molecular Weight | 207.23 g/mol | [7] |

| Melting Point | 171-173 °C | [8] |

| Solubility in Water | Information not readily available | |

| Solubility in Ethanol | Soluble | [8] |

| Solubility in Acetone | Soluble | [8] |

| Appearance | White to off-white crystalline powder | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound, including its chemical synthesis and its enzymatic synthesis, reflecting both historical and contemporary approaches.

Chemical Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-acetylation of L-phenylalanine using acetic anhydride.

Materials:

-

L-phenylalanine

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Dissolution of L-phenylalanine: In a round-bottom flask, dissolve L-phenylalanine in a 1 M solution of sodium bicarbonate. Use a sufficient volume to fully dissolve the amino acid with stirring.

-

Acetylation: Cool the solution in an ice bath. While stirring vigorously, slowly add acetic anhydride dropwise to the cooled solution. The amount of acetic anhydride should be in slight molar excess relative to the L-phenylalanine.

-

Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the pH of the solution and add small portions of solid sodium bicarbonate as needed to maintain a slightly alkaline pH (around 8-9).

-

Acidification: After the reaction is complete (as determined by thin-layer chromatography or the cessation of gas evolution), carefully acidify the reaction mixture to a pH of approximately 2 using concentrated hydrochloric acid. This should be done in a fume hood and with caution as it is an exothermic reaction.

-

Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain a pure crystalline product.

Enzymatic Synthesis of this compound

This protocol outlines the enzymatic synthesis of this compound using phenylalanine N-acetyltransferase.[9][10]

Materials:

-

L-phenylalanine

-

Acetyl-CoA

-

Purified phenylalanine N-acetyltransferase (EC 2.3.1.53)[11]

-

Tris-HCl buffer (pH 8.0)

-

Reaction tubes

-

Incubator or water bath at 37°C

-

Method for quenching the reaction (e.g., addition of acid)

-

Analytical method for product detection (e.g., HPLC, mass spectrometry)

Procedure:

-

Reaction Setup: In a reaction tube, prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, and acetyl-CoA at their optimal concentrations.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified phenylalanine N-acetyltransferase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid), which will denature the enzyme.

-

Analysis: Analyze the reaction mixture to determine the amount of this compound produced. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry, by comparing the results to a standard curve of the pure product.

Signaling Pathways and Experimental Workflows

This compound is involved in significant biological processes. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

Phenylalanine Metabolism and N-Acetylation Pathway

This diagram illustrates the metabolic fate of L-phenylalanine, highlighting the pathway leading to the formation of this compound, which is particularly relevant in the context of Phenylketonuria (PKU).

Experimental Workflow for In Vitro Polyphenylalanine Synthesis

This diagram outlines the key steps in an in vitro experiment demonstrating the initiation of polyphenylalanine synthesis using N-acetylphenylalanyl-tRNA.

Conclusion

This compound, from its initial identification as a metabolite in a human genetic disorder to its instrumental role in deciphering the fundamentals of protein synthesis, has proven to be a molecule of considerable scientific importance. Its well-characterized physicochemical properties and established synthetic routes make it a readily accessible tool for researchers. The biological pathways in which it participates continue to be an area of active investigation, particularly in the context of metabolic diseases and drug development. This guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their research endeavors.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 3. The initiation of polyphenylalanine synthesis with N-acetylphenylalanyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiation of polyphenylalanine synthesis by N-acetylphenylalanyl-SRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The initiation of polyphenylalanine synthesis with N-acetylphenylalanyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 7. L-Phenylalanine, N-acetyl- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Occurrence of N-Acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (N-Ac-L-Phe) is an N-acetylated derivative of the essential amino acid L-phenylalanine. Long known primarily as a metabolite associated with the genetic disorder phenylketonuria (PKU), recent advancements in metabolomics have revealed its widespread natural occurrence across various biological kingdoms and its involvement in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrence of N-Ac-L-Phe, its biosynthesis and metabolism, physiological roles, and its emerging significance in disease and drug development. Detailed experimental protocols for its analysis and quantitative data on its distribution are presented to support further research in this expanding field.

Introduction

This compound is an alpha-amino acid derivative where an acetyl group is attached to the alpha-amino group of L-phenylalanine.[1] Historically, its presence in biological systems was most notably documented in the urine and blood of patients with phenylketonuria (PKU), an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine.[2][3] Consequently, N-Ac-L-Phe was largely considered a detoxification product of excess phenylalanine.

However, its roles are now understood to be more diverse. It is an endogenous metabolite in microorganisms, plants, and animals, participating in various metabolic pathways.[4][5] N-Ac-L-Phe can be synthesized directly from L-phenylalanine and acetyl-CoA or derived from the breakdown of N-terminally acetylated proteins. This guide synthesizes the current knowledge on the natural occurrence and biological significance of N-Ac-L-Phe, aiming to provide a foundational resource for researchers in biochemistry, medicine, and pharmacology.

Natural Occurrence and Distribution

N-Ac-L-Phe has been identified in a wide array of organisms, from simple bacteria to complex mammals. Its concentration can vary significantly depending on the organism, tissue, and metabolic state.

Microorganisms

The enzymatic machinery for N-Ac-L-Phe synthesis is present in various bacteria. Cell-free extracts of Escherichia coli K12 have been shown to catalyze its synthesis.[6] Soil microorganisms and gut microbiota are also known to produce N-acylated amino acids, including derivatives of phenylalanine.[7] An antimicrobial compound produced by Streptomyces sp. G91353 was identified as N-acetyl-phenylalanine, exhibiting inhibitory activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 μg/ml against Streptococcus pyogenes.[8] Additionally, the enantiomer, N-acetyl-D-phenylalanine, has been identified as a metabolite in Saccharomyces cerevisiae.[4]

Plants

In plants, phenylalanine is a critical precursor for a vast array of secondary metabolites, including flavonoids and lignans, through its conversion to cinnamic acid.[5] While data on free N-Ac-L-Phe concentrations in plants is limited, related long-chain N-acyl phenylalanines, such as N-palmitoyl-phenylalanine, have been identified in bamboo shoots.[7] The biosynthesis of phenylalanine itself occurs in both plastids and the cytoplasm, with the cytosolic pathway appearing to be a response to stress or damage.[9]

Animals and Humans

N-Ac-L-Phe has been reported in invertebrates such as Daphnia pulex (water flea) and Bombyx mori (silkworm).[4] In mammals, it is considered an endogenous metabolite. Its presence is significantly elevated in pathological conditions like PKU, where it is formed as an alternative metabolite due to the deficiency of the phenylalanine hydroxylase enzyme.[1][2] It is also classified as a uremic toxin, a group of molecules that can cause systemic damage if not properly cleared by the kidneys.[1]

Recent metabolomic studies have linked N-Ac-L-Phe to other human diseases. Targeted metabolomics of postmortem brain tissue revealed that N-Ac-L-Phe is significantly upregulated in the hippocampus of patients with Alzheimer's disease (AD).[10] This suggests that dysregulation of phenylalanine metabolism may be an important factor in AD pathogenesis.[2][10]

Quantitative Data on this compound Occurrence

Quantitative data for N-Ac-L-Phe is often context-dependent, particularly in humans where levels are closely tied to disease states. The following table summarizes available quantitative information.

| Organism/System | Tissue/Fluid | Condition | Concentration / Level | Citation(s) |

| Streptomyces sp. G91353 | Culture | - | MIC: 50 µg/mL (vs. S. pyogenes) | [8] |

| Human | Blood Plasma | Phenylketonuria (PKU) | Elevated (levels vary, can exceed 700-800 µmol/L for total Phe) | [11] |

| Human | Urine | Phenylketonuria (PKU) | Significantly elevated | [1][2] |

| Human | Brain (Hippocampus) | Alzheimer's Disease | Upregulated compared to controls | [10] |

| Human | Blood Serum | Healthy Controls | ~20–150 μM (for total aromatic amino acids) | [7] |

Note: Specific concentration values for N-Ac-L-Phe in healthy human tissues are not widely reported and are generally low. Much of the quantitative data, especially for PKU, refers to the parent amino acid L-phenylalanine, from which N-Ac-L-Phe levels are derived.

Biosynthesis and Metabolism

There are two primary pathways for the formation of N-Ac-L-Phe in organisms.

Direct Enzymatic Acetylation

The most direct route is the enzymatic N-acetylation of free L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53). It utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.

-

Reaction: L-phenylalanine + Acetyl-CoA ⇌ this compound + CoA

This enzyme, also known as acetyl-CoA:L-phenylalanine N-acetyltransferase, has been isolated and characterized from E. coli.

Figure 1: Enzymatic synthesis of this compound.

Proteolytic Degradation

N-Ac-L-Phe can also be generated from the breakdown of larger proteins. N-terminal acetylation is a common co-translational and post-translational modification in eukaryotes. The subsequent degradation of these acetylated proteins by proteases releases N-acetylated peptides, which can be further broken down by enzymes like N-acylpeptide hydrolase to yield N-acetylated amino acids, including N-Ac-L-Phe.[1]

Physiological and Pathological Roles

Detoxification and Metabolism

In mammals, the N-acetylation of phenylalanine is considered a detoxification mechanism to manage high cellular levels of the amino acid, most evident in PKU.[7] In this condition, the primary metabolic pathway for phenylalanine (conversion to tyrosine) is blocked. The body compensates by shunting excess phenylalanine into alternative pathways, including transamination to phenylpyruvic acid and N-acetylation to N-Ac-L-Phe, which are then excreted.[2]

Figure 2: Altered phenylalanine metabolism in PKU.

Neurological Function and Disease

The accumulation of phenylalanine and its metabolites, including N-Ac-L-Phe, is neurotoxic. In PKU, high levels are associated with severe intellectual disability if untreated.[5] The upregulation of N-Ac-L-Phe in the hippocampus of Alzheimer's patients points to a potential role in neurodegeneration, possibly through disruption of normal metabolic pathways or direct neurotoxic effects.[10]

Role in Drug Development and Therapeutics

N-Ac-L-Phe and its derivatives are of growing interest to the pharmaceutical industry.

-

Prodrugs and Synthesis: The N-acetyl group can serve as a protecting group in peptide synthesis. A derivative, 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has shown anti-inflammatory properties and is being investigated for treating joint diseases.

-

Therapeutics: The racemic mixture N-Acetyl-DL-phenylalanine (known as Afalanine) has been approved for use as an antidepressant.[1] Furthermore, the combination of D-phenylalanine with N-acetyl-L-cysteine (NAC) is being explored as a novel therapy for Reward Deficiency Syndrome by modulating dopamine and glutamate systems.

Experimental Protocols

Accurate detection and quantification of N-Ac-L-Phe are crucial for research. Several analytical techniques are employed.

Sample Preparation (from Biological Fluids)

-

Collection: Collect blood (for serum/plasma) or urine samples. For tissue, homogenize in an appropriate buffer.

-

Deproteinization: To remove proteins that interfere with analysis, add a solvent like acetonitrile, methanol, or perchloric acid to the sample (e.g., 3 volumes of solvent to 1 volume of plasma).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

-

Extraction: Collect the supernatant containing the metabolites.

-

Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., mobile phase for LC-MS) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like N-Ac-L-Phe due to its high sensitivity and specificity.

-

Chromatography: A reversed-phase column (e.g., C18) is typically used. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective for separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for N-Ac-L-Phe and a stable isotope-labeled internal standard are monitored.

-

Example Transition (Positive Mode): m/z 208.1 → 120.1 (Precursor ion [M+H]⁺ to a characteristic fragment ion).

-

Figure 3: Experimental workflow for LC-MS/MS quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive and absolute quantification method. It is particularly useful for monitoring reaction kinetics in real-time.

-

Protocol: Samples, often with a known concentration of an internal standard (e.g., TSP), are analyzed in a high-field NMR spectrometer.

-

Identification: N-Ac-L-Phe can be distinguished from L-phenylalanine by the chemical shift of the alpha-proton. For example, in one study, the alpha-CH group for L-phenylalanine was observed at 3.8–4.2 ppm, while for N-Ac-L-Phe, it shifted to 4.2–4.8 ppm.

-

Quantification: The concentration is determined by integrating the area of a specific peak and comparing it to the integral of the internal standard.

Conclusion

This compound, once viewed narrowly through the lens of metabolic disease, is now emerging as a multifaceted metabolite with a broad natural occurrence and diverse biological implications. Its synthesis and presence in microorganisms, plants, and animals underscore its fundamental role in amino acid metabolism. The association of N-Ac-L-Phe with neurodegenerative diseases like Alzheimer's opens new avenues for diagnostic and therapeutic research. For drug development professionals, its chemical properties make it a valuable molecule for synthesis and as a basis for novel therapeutics. The continued application of advanced analytical techniques will undoubtedly further elucidate the complex roles of this compound in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Scientists find link between key plant amino acid and essential hormones [ag.purdue.edu]

- 10. Phenylalanine Metabolism Is Dysregulated in Human Hippocampus with Alzheimer's Disease Related Pathological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimal serum phenylalanine for adult patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-phenylalanine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine, the N-acetylated derivative of the essential amino acid L-phenylalanine, is a molecule of significant interest in various scientific disciplines. This technical guide provides a thorough overview of its chemical identity, physicochemical properties, and established experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its emerging roles in health and disease, particularly in the contexts of Alzheimer's disease, COVID-19, and the metabolic interplay with the gut microbiota. This document aims to serve as a centralized resource for professionals engaged in research and development involving this multifaceted compound.

Chemical Identifiers and Physicochemical Properties

This compound is unambiguously identified by a unique set of chemical identifiers. Its fundamental physicochemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Primary Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Number | 2018-61-3 | [1][2][3][4][5][6][7] |

| PubChem CID | 74839 | [1] |

| EC Number | 217-959-8 | [1][4] |

| UNII | NP5BT39467 | [1] |

| ChEBI ID | CHEBI:16259 | [1] |

| HMDB ID | HMDB0000512 | [1][3] |

| KEGG ID | C03519 | [1] |

Table 2: Molecular and Structural Identifiers for this compound

| Identifier Type | Identifier | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][5][8] |

| IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid | [1][3][5] |

| InChI | InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | [1][2][3][8] |

| InChIKey | CBQJSKKFNMDLON-JTQLQIEISA-N | [1][2][3][8] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [1][3][5][8] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | [1][4][8] |

| Monoisotopic Mass | 207.08954328 Da | [1][3] |

| Melting Point | 171-173 °C | [1][4][9] |

| Physical Description | Solid, powder | [1][4][8] |

| Solubility | DMF: 16 mg/mLDMSO: 12 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mLWater: 6450 mg/L | [2][7][9] |

| logP (octanol-water) | 0.93 | [7] |

| Optical Activity | [α]22/D +40.0°, c = 1 in methanol | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to ensure reproducibility and accuracy.

Synthesis of this compound

A common method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride.[4][10]

Materials:

-

L-Phenylalanine

-

Acetic acid (80 wt-% in H₂O)

-

Acetic anhydride

-

Three-necked flask

-

Magnetic stirrer

-

Peristaltic pump

Procedure:

-

Dissolve L-Phenylalanine (1.0 equivalent) in acetic acid (80 wt-% in H₂O). For example, 1.65 g of L-phenylalanine in 16.5 mL of acetic acid solution.[4][10]

-

Continuously add acetic anhydride (approximately 3 mL for the given scale) to the solution at room temperature over a period of 40 minutes using a peristaltic pump.[4][10]

-

The reaction can be monitored for completion over approximately 2.5 hours.[4][10]

-

The product, this compound, can be isolated from the reaction mixture.

Purification by Recrystallization

Recrystallization is a standard method to purify the crude product.[8][11]

Materials:

-

Crude this compound

-

Ethanol or other suitable solvent (e.g., water, methanol/water mixture, chloroform)[9]

-

Heating apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Activated charcoal (optional, for removing colored impurities)[8]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol).[11]

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[8]

-

Perform a hot gravity filtration to remove insoluble impurities and activated charcoal. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[8]

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[8]

-

Dry the purified crystals.

Analytical Methodologies

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

HPLC is a versatile technique for assessing the purity and quantifying this compound. Chiral HPLC is particularly useful for determining enantiomeric purity.[2]

Sample Preparation:

-

Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.[2]

-

Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[2]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

Instrumentation and Conditions (Chiral HPLC-UV):

-

Column: Chiral stationary phase (CSP), such as a teicoplanin-based column.[2]

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid). A typical ratio is acetonitrile:water (75:25 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).[2]

GC-MS analysis of this compound requires derivatization to increase its volatility. Silylation is a common derivatization technique.

Derivatization (Silylation):

-

React the this compound sample with a silylating reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent forms more stable tert-butyl dimethylsilyl (TBDMS) derivatives compared to smaller silylating agents.

Instrumentation and Conditions:

-

The specific GC-MS parameters (e.g., column type, temperature program, mass analyzer settings) will depend on the derivatized analyte and the instrument used.

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[2][11]

Sample Preparation:

¹H NMR Data (400 MHz, DMSO-d₆):

-

δ 12.65 (s, 1H), 8.18 (d, J = 8.1 Hz, 1H), 7.31 – 7.17 (m, 5H), 4.40 (ddd, J = 9.6, 8.1, 4.9 Hz, 1H), 3.03 (dd, J = 13.8, 4.9 Hz, 1H), 2.83 (dd, J = 13.8, 9.6 Hz, 1H), 1.77 (s, 3H).[11]

¹³C NMR Data (101 MHz, DMSO-d₆):

-

δ 173.15, 169.19, 137.71, 129.03, 128.16, 126.38, 53.48, 36.77, 22.33.[11]

Biological Significance and Pathways

This compound is not merely a synthetic derivative but also an endogenous metabolite with implications in several pathophysiological conditions.

Role in Neurological Disorders: Alzheimer's Disease

Recent metabolomics studies have implicated dysregulation of phenylalanine metabolism in the pathology of Alzheimer's disease.[9] Targeted metabolomics of postmortem human brain tissues revealed that this compound, along with phenylalanine and phenylpyruvic acid, is upregulated in the hippocampus of individuals with Alzheimer's disease.[9][13] This suggests that altered phenylalanine metabolism may be an important aspect of Alzheimer's disease pathogenesis.[9]

Involvement in Infectious Diseases: COVID-19

Metabolomic profiling of patients with COVID-19 has identified this compound as a potential biomarker. While some studies have noted alterations in its levels, the broader context of phenylalanine metabolism has been more consistently linked to disease severity.[14][15][16] Elevated levels of phenylalanine have been associated with a more severe disease course, potentially reflecting an increased inflammatory state and muscle catabolism.[16][17]

Interplay with Gut Microbiota

The gut microbiota plays a crucial role in metabolizing dietary aromatic amino acids, including phenylalanine.[18] Gut bacteria can convert phenylalanine into various metabolites that enter systemic circulation and influence host physiology.[18][19] The enzymatic machinery for the synthesis of N-acetylated amino acids, such as phenylalanine N-acetyltransferase, exists in microorganisms like E. coli.[5][20] This microbial metabolic activity can impact host health, and alterations in these pathways are being investigated in various diseases.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 4. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 5. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenylalanine Metabolism Is Dysregulated in Human Hippocampus with Alzheimer's Disease Related Pathological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. susi.usi.ch [susi.usi.ch]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phenylalanine and COVID-19: Tracking disease severity markers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolomics-directed nanotechnology in viral diseases management: COVID-19 a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new metabolite derived from the microbiota linked to cardiovascular disease | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]

- 20. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]

Enzymatic Synthesis of N-Acetyl-L-phenylalanine in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (NAP) is a valuable chiral intermediate with applications in pharmaceuticals, particularly as a precursor for the synthesis of the artificial sweetener Aspartame. Microbial production of NAP through the enzymatic acetylation of L-phenylalanine in engineered Escherichia coli presents a promising and sustainable alternative to chemical synthesis methods. This technical guide provides an in-depth overview of the core principles, metabolic engineering strategies, experimental protocols, and analytical methods for the enzymatic synthesis of NAP in E. coli. The guide focuses on leveraging the inherent metabolic capabilities of E. coli for the high-level production of the precursor L-phenylalanine and its subsequent conversion to NAP. While quantitative data for engineered NAP production is limited in publicly available literature, this guide consolidates the extensive research on L-phenylalanine production and the enzymatic machinery for N-acetylation to provide a comprehensive framework for developing efficient NAP biocatalysts.

Introduction: The Enzymatic Route to this compound

The enzymatic synthesis of this compound in Escherichia coli is a two-stage process that involves:

-

High-level production of the precursor amino acid, L-phenylalanine. This is achieved through extensive metabolic engineering of E. coli to channel carbon flux from central metabolism towards the aromatic amino acid biosynthesis pathway.

-

Enzymatic N-acetylation of L-phenylalanine. This final step is catalyzed by an N-acetyltransferase that utilizes acetyl-CoA as the acetyl group donor.

E. coli naturally possesses the enzymatic machinery for both stages.[1] Cell-free extracts of E. coli K12 have been shown to catalyze the synthesis of this compound from acetyl-CoA and L-phenylalanine.[1] The key enzyme responsible for this reaction is acetyl-CoA:L-phenylalanine α-N-acetyltransferase (EC 2.3.1.53).[2] The primary challenge and focus of research have been the optimization of L-phenylalanine production, as this is often the rate-limiting step for the overall synthesis of NAP.

Metabolic Engineering Strategies for L-phenylalanine Overproduction

The biosynthesis of L-phenylalanine in E. coli originates from the central carbon metabolism intermediates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[3] A series of enzymatic reactions, known as the shikimate pathway, leads to the synthesis of chorismate, a key branch-point intermediate for all three aromatic amino acids.[3] From chorismate, the pathway proceeds through prephenate and phenylpyruvate to yield L-phenylalanine.[3]

To achieve high-level production of L-phenylalanine, several metabolic engineering strategies have been successfully employed:

-

Increasing the supply of precursors (PEP and E4P):

-

Overexpression of key enzymes in the pentose phosphate pathway, such as transketolase (tktA).

-

Inactivation of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) to conserve PEP.[4]

-

-

Alleviating feedback inhibition and transcriptional repression:

-

Blocking competing metabolic pathways:

-

Minimizing the formation of byproducts like acetate by deleting genes such as pta and poxB.

-

-

Enhancing product export:

-

Overexpression of the aromatic amino acid exporter protein YddG to reduce intracellular accumulation and feedback inhibition.[3]

-

The following diagram illustrates the engineered metabolic pathway for L-phenylalanine production in E. coli.

Caption: Engineered metabolic pathway for this compound synthesis in E. coli.

Quantitative Data on L-phenylalanine Production

While specific quantitative data for the fermentative production of this compound in engineered E. coli is not extensively reported in the literature, a substantial amount of data exists for the production of its precursor, L-phenylalanine. This data serves as a critical benchmark for estimating the potential for NAP production.

| Strain | Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| E. coli WSH-Z06 | Overexpression of pheAfbr and aroFwt | 3-L Fermentor | 35.38 | 0.26 (mol/mol) | Not Reported | [4] |

| E. coli Xllp21 | PTS inactivation, overexpression of galP and glk, engineered TyrR, optimized aroD promoter | 5-L Fermentor | 72.9 | Not Reported | Not Reported | [4][5] |

| E. coli with PheA(T326P) | NTG mutation, selection for PheA mutant | Not Specified | 57.63 | Not Reported | 1.5 | [4] |

| Recombinant E. coli | Co-expression of vgb, aroF, and pheAfbr | Not Specified | Increased by 16.6% | Not Reported | Not Reported | [6] |

Experimental Protocols

Construction of an this compound Producing E. coli Strain

This protocol describes the general steps for constructing an engineered E. coli strain capable of producing this compound. The strategy involves starting with a known high-yield L-phenylalanine producing strain and potentially overexpressing a suitable N-acetyltransferase.

Materials:

-

High L-phenylalanine producing E. coli strain (e.g., a derivative of W3110 or MG1655 with the aforementioned genetic modifications).

-

Expression vector (e.g., pET or pTrc series).

-

Gene encoding an N-acetyltransferase (e.g., a native E. coli acetyltransferase or a heterologous enzyme with high specificity for L-phenylalanine).

-

Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents.

-

Competent E. coli cells for cloning and expression.

-

LB agar plates and liquid medium with appropriate antibiotics.

Procedure:

-

Gene Amplification and Cloning:

-

Amplify the N-acetyltransferase gene from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector using T4 DNA ligase.

-

-

Transformation:

-

Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

-

Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Plasmid Verification:

-

Select several colonies and culture them in liquid LB medium.

-

Isolate the plasmid DNA and verify the correct insertion of the N-acetyltransferase gene by restriction digestion and DNA sequencing.

-

-

Transformation into Production Host:

-

Transform the verified plasmid into the high L-phenylalanine producing E. coli strain.

-

Plate the transformed cells on selective LB agar plates and incubate to obtain single colonies.

-

The following diagram illustrates the experimental workflow for strain construction.

Caption: Workflow for constructing an this compound producing E. coli strain.

Fed-Batch Fermentation for this compound Production

This protocol outlines a general fed-batch fermentation process for high-density cultivation of the engineered E. coli and production of this compound.

Media and Solutions:

-

Seed Culture Medium (e.g., LB or a defined minimal medium): Containing appropriate antibiotics.

-

Batch Fermentation Medium (Defined Mineral Medium): Containing glucose, ammonium sulfate, phosphate salts, and trace elements.[7]

-

Feeding Solution: Concentrated solution of glucose and a nitrogen source (e.g., ammonia or ammonium hydroxide for pH control and as a nitrogen source).[7][8]

-

Inducer Solution (e.g., IPTG): If an inducible promoter is used for the N-acetyltransferase gene.

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of the engineered E. coli strain into the seed culture medium.

-

Incubate at 37°C with shaking until the culture reaches the mid-exponential phase.

-

-

Batch Phase:

-

Inoculate the fermentor containing the batch fermentation medium with the seed culture.

-

Maintain the temperature at 37°C and pH at a controlled value (e.g., 7.0) by the addition of a base.

-

Provide aeration and agitation to maintain a dissolved oxygen (DO) level above a certain setpoint (e.g., 20-30%).

-

-

Fed-Batch Phase:

-

Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution.

-

Use a feeding strategy (e.g., exponential feeding) to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.

-

-

Induction and Production Phase:

-

When the cell density reaches a high level, induce the expression of the N-acetyltransferase gene by adding the inducer (if applicable).

-

Continue the fed-batch fermentation for a specified period to allow for the production of this compound.

-

-

Sampling:

-

Periodically take samples from the fermentor to monitor cell growth (OD600), glucose concentration, and the concentration of L-phenylalanine and this compound.

-

HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

This compound standard.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the mobile phase if necessary to bring the concentration of this compound within the linear range of the calibration curve.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase could be a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.[10][11]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-220 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

The following diagram illustrates the experimental workflow for fermentation and analysis.

Caption: Workflow for fed-batch fermentation and HPLC analysis of this compound.

Conclusion and Future Perspectives

The enzymatic synthesis of this compound in E. coli is a highly promising approach for the sustainable production of this valuable chemical. The extensive knowledge and established metabolic engineering strategies for L-phenylalanine overproduction provide a strong foundation for the development of efficient NAP-producing strains. Future research should focus on the identification and overexpression of highly efficient N-acetyltransferases that can convert the high flux of L-phenylalanine into the desired N-acetylated product. The optimization of fermentation conditions to balance cell growth, L-phenylalanine supply, and N-acetylation will be crucial for achieving economically viable titers, yields, and productivities of this compound. The protocols and data presented in this guide offer a comprehensive starting point for researchers and professionals in the field to advance the microbial production of this important molecule.

References

- 1. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]